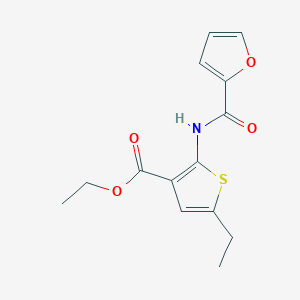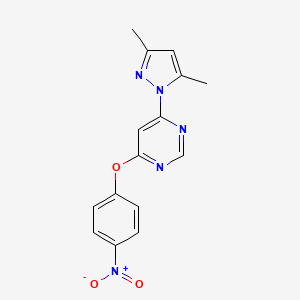
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is synthesized through a complex process that involves several steps, and its mechanism of action is still under investigation.
作用機序
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine is still under investigation. However, it is believed that the compound exerts its pharmacological effects by inhibiting certain enzymes or proteins in the body. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine are still being studied. However, it has been found to have potent antitumor activity in various cancer cell lines. It has also been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. The compound has also been found to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
The advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine in lab experiments include its potent pharmacological activity, which makes it a useful tool for studying various biological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, the compound has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. This information could be useful in the development of new drugs that target these same enzymes or proteins. Another direction is to investigate the compound's potential as an antibacterial and antifungal agent. Finally, more research is needed to determine the compound's safety and efficacy in vivo, which could lead to its eventual use as a therapeutic agent.
合成法
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine involves several steps. The first step involves the reaction of 4-chloro-6-(4-nitrophenoxy)pyrimidine with sodium hydride to form the corresponding sodium salt. The second step involves the reaction of the sodium salt with 3,5-dimethyl-1H-pyrazole in the presence of a catalyst such as palladium on carbon. The final step involves the removal of the palladium catalyst and purification of the product.
科学的研究の応用
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine has several potential scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where the compound can be used as a lead compound for the development of new drugs. The compound has been found to have potent antitumor activity and is being investigated as a potential anticancer agent. It has also been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-10-7-11(2)19(18-10)14-8-15(17-9-16-14)23-13-5-3-12(4-6-13)20(21)22/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQVEXOIQBBKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylpyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

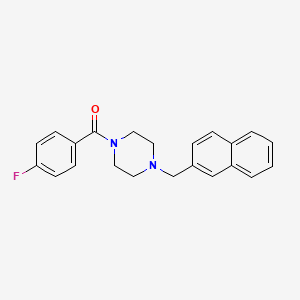

![N-[4-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5764138.png)
![N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5764139.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5764146.png)
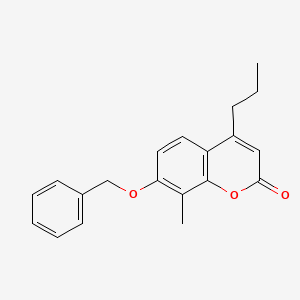
![N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5764160.png)

![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5764182.png)
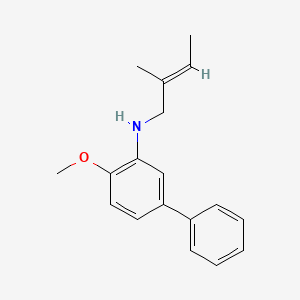
![4,4'-[(thioxomethylene)bis(hydrazin-2-yl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B5764207.png)
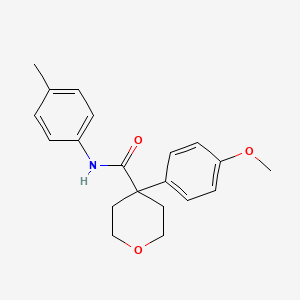
![N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
